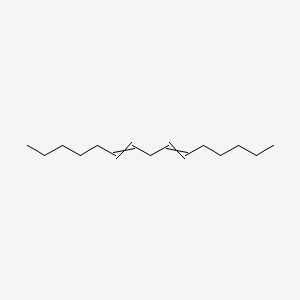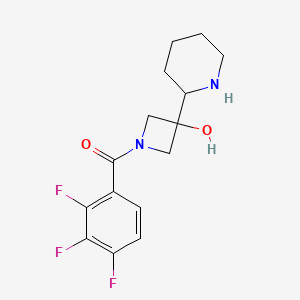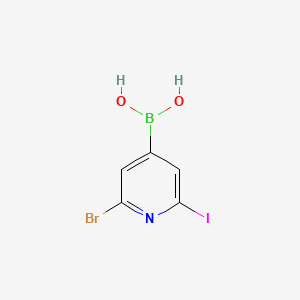
Thalidomide-5'-O-PEG6-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-PEG6-C2-acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings, particularly in the development of targeted protein degradation therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG6-C2-acid involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting Thalidomide-PEG conjugate is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-O-PEG6-C2-acid are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure consistency and high yield.
化学反応の分析
Types of Reactions
Thalidomide-5’-O-PEG6-C2-acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Thalidomide-5’-O-PEG6-C2-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and treatment of inflammatory diseases.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of Thalidomide-5’-O-PEG6-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in biological systems.
類似化合物との比較
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A derivative with enhanced anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its historical use and subsequent reintroduction for specific medical conditions.
Uniqueness
Thalidomide-5’-O-PEG6-C2-acid is unique due to its incorporation of the PEG linker, which improves its pharmacokinetic properties and enables its use in advanced therapeutic applications such as PROTAC technology. This distinguishes it from other Thalidomide analogues that lack this modification.
特性
分子式 |
C28H38N2O13 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34) |
InChIキー |
NDDHYTOKEQIHEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)


![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)



![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)





